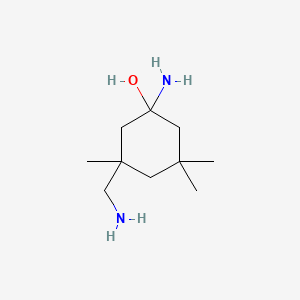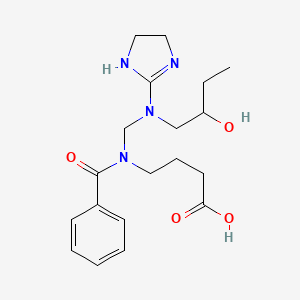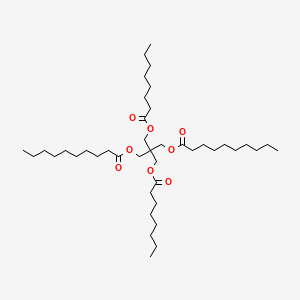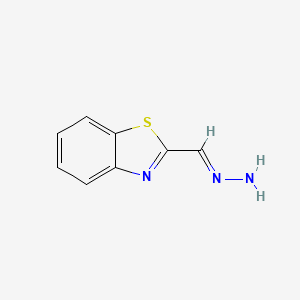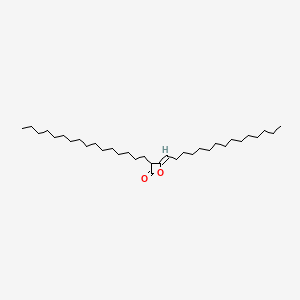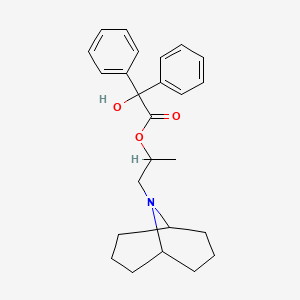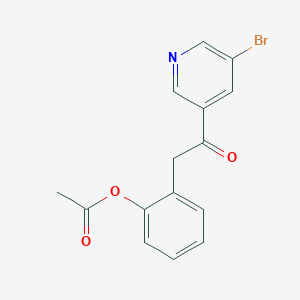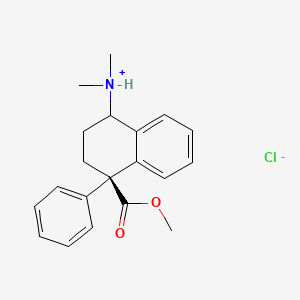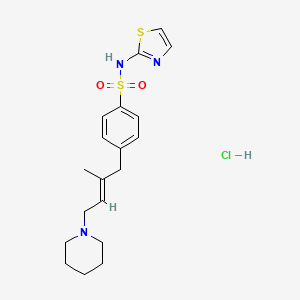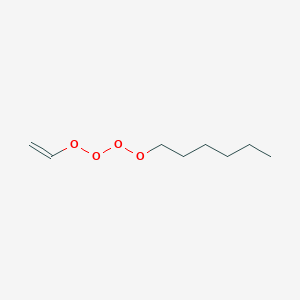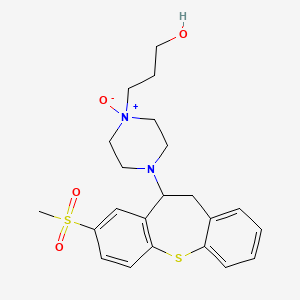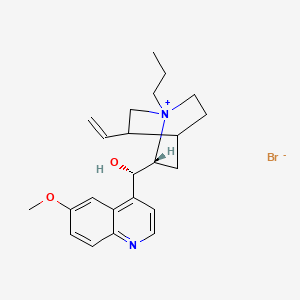![molecular formula C10H13IN2Si B13783656 1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of the iodine and trimethylsilyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
准备方法
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- can be achieved through several synthetic routesThe reaction conditions typically include the use of iodine and a suitable solvent, such as acetonitrile, under reflux conditions . Industrial production methods may involve large-scale iodination and silylation processes, ensuring high yield and purity of the final product.
化学反应分析
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.
科学研究应用
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of fibroblast growth factor receptors (FGFRs), leading to the suppression of cancer cell proliferation and migration . The compound binds to the active site of the target protein, blocking its function and disrupting downstream signaling pathways .
相似化合物的比较
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-(trimethylsilyl)-: This compound has a chlorine atom instead of iodine, which affects its reactivity and biological activity.
1H-Pyrrolo[2,3-B]pyridine, 4-bromo-1-(trimethylsilyl)-:
1H-Pyrrolo[2,3-B]pyridine, 4-fluoro-1-(trimethylsilyl)-: The fluorine atom imparts unique properties, such as increased metabolic stability.
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- lies in its specific reactivity and the ability to form stable intermediates, making it a valuable compound in synthetic chemistry and drug development .
属性
分子式 |
C10H13IN2Si |
|---|---|
分子量 |
316.21 g/mol |
IUPAC 名称 |
(4-iodopyrrolo[2,3-b]pyridin-1-yl)-trimethylsilane |
InChI |
InChI=1S/C10H13IN2Si/c1-14(2,3)13-7-5-8-9(11)4-6-12-10(8)13/h4-7H,1-3H3 |
InChI 键 |
DWAWRLFPOXHKNA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N1C=CC2=C(C=CN=C21)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


